molecular formula C7H11NO B1211944 2-Acetyl-1,4,5,6-tetrahydropyridine CAS No. 25343-57-1

2-Acetyl-1,4,5,6-tetrahydropyridine

Cat. No.: B1211944
CAS No.: 25343-57-1
M. Wt: 125.17 g/mol
InChI Key: AHPCQXAENSRYAS-UHFFFAOYSA-N
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Description

2-Acetyl-1,4,5,6-tetrahydropyridine is a heterocyclic organic compound with the molecular formula C7H11NO. It is known for its distinct aroma, often described as resembling the smell of freshly baked bread or popcorn. This compound is a key flavor component in various food products and is also of interest in the field of organic chemistry due to its unique structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Acetyl-1,4,5,6-tetrahydropyridine can be synthesized through several methods. One common approach involves the reaction of 2-pyridinecarboxaldehyde with acetyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of high-pressure reactors and specialized catalysts to optimize yield and purity. The process typically includes steps such as distillation and crystallization to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-1,4,5,6-tetrahydropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridines and tetrahydropyridines, which have applications in pharmaceuticals and agrochemicals .

Scientific Research Applications

2-Acetyl-1,4,5,6-tetrahydropyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Acetyl-1,4,5,6-tetrahydropyridine involves its interaction with olfactory receptors in the nasal cavity, which leads to the perception of its characteristic aroma. On a molecular level, the compound’s structure allows it to bind to specific receptors, triggering a signal transduction pathway that results in the sensation of smell .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Acetyl-1,4,5,6-tetrahydropyridine is unique due to its specific structural arrangement, which contributes to its distinct aroma profile. Its ability to undergo a variety of chemical reactions also makes it a versatile compound in synthetic chemistry .

Properties

CAS No.

25343-57-1

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

1-(1,2,3,4-tetrahydropyridin-2-yl)ethanone

InChI

InChI=1S/C7H11NO/c1-6(9)7-4-2-3-5-8-7/h3,5,7-8H,2,4H2,1H3

InChI Key

AHPCQXAENSRYAS-UHFFFAOYSA-N

SMILES

CC(=O)C1=CCCCN1

Canonical SMILES

CC(=O)C1CCC=CN1

Synonyms

6-acetyl-1,2,3,4-tetrahydropyridine
6-ATHP cpd

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Acetyl-1,4,5,6-tetrahydropyridine
Reactant of Route 2
2-Acetyl-1,4,5,6-tetrahydropyridine
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2-Acetyl-1,4,5,6-tetrahydropyridine
Reactant of Route 4
2-Acetyl-1,4,5,6-tetrahydropyridine
Reactant of Route 5
2-Acetyl-1,4,5,6-tetrahydropyridine
Reactant of Route 6
2-Acetyl-1,4,5,6-tetrahydropyridine
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Q & A

Q1: What is the primary mechanism behind the formation of 2-Acetyltetrahydropyridine in food?

A1: 2-Acetyltetrahydropyridine primarily forms through the Maillard reaction. [, , ] This complex sequence of reactions occurs between reducing sugars, such as glucose, and amino acids, specifically proline in the case of ATHP.

Q2: Which specific intermediates are crucial for the formation of ATHP in the Maillard reaction?

A2: Research has identified 1-pyrroline and hydroxy-2-propanone as key intermediates in ATHP formation. [] Additionally, 2-(1-hydroxy-2-oxo-propyl)pyrrolidine has been identified as a key precursor, with boiling this compound in aqueous solution leading to significant ATHP generation. [, ]

Q3: Can the choice of sugar influence ATHP formation?

A3: While glucose is commonly studied, the type of sugar can influence the yield and profile of Maillard reaction products. [] Further research is needed to ascertain the specific influence of different sugars on ATHP formation.

Q4: How does the heating method impact ATHP formation?

A4: The heating method significantly impacts aroma compound formation. Studies have shown that high hydrostatic pressure processing can minimize ATHP formation while enhancing other Maillard products. [] In contrast, dry-heating and aqueous heating generate different profiles of ATHP and related odorants. []

Q5: In which food products is 2-Acetyltetrahydropyridine most commonly found?

A5: ATHP significantly contributes to the aroma of various thermally processed foods, including:

  • Popcorn: Identified as one of the primary odorants. []
  • Corn Tortillas & Chips: Identified as a major volatile component. [, ]
  • Wheat Bread Crust: Present alongside its analog, 2-acetyl-1-pyrroline. []
  • Roasted Duck Liver: Identified as a key aroma compound. []
  • Oat Pastry: Significantly increases in concentration during the toasting process. [, ]
  • Roasted Peanuts: Identified along with its analog, 2-propionyl-1-pyrroline. []

Q6: Does the presence of other compounds influence the perception of the "roasty" aroma attributed to ATHP?

A6: Yes, the overall aroma profile results from the complex interplay of multiple odor-active compounds. For example, in popcorn, ATHP acts synergistically with 2-acetyl-1-pyrroline, (E,E)-2,4-decadienal, and 2-furfurylthiol to create the characteristic aroma. [] Similarly, in oat pastry, vanillin, 3-(methylthio)propanal, and other potent odorants contribute to the overall sensory experience. []

Q7: What is the molecular formula and weight of 2-Acetyltetrahydropyridine?

A7: The molecular formula of ATHP is C7H11NO, and its molecular weight is 125.17 g/mol.

Q8: Does 2-Acetyltetrahydropyridine exist in different isomeric forms?

A8: Yes, ATHP exists as a mixture of two tautomers, which are isomers that can interconvert by relocating a hydrogen atom and a double bond. [] These tautomers exhibit distinct aroma characteristics and chromatographic behavior.

Q9: How can the structure of ATHP be confirmed?

A9: Spectroscopic techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Infrared Spectroscopy (GC-IR) are routinely employed to identify and confirm the structure of ATHP. [] High-resolution mass spectrometry can further differentiate the tautomers and provide unambiguous structure assignments. []

Q10: Can microorganisms produce 2-Acetyltetrahydropyridine, and if so, which ones?

A10: Yes, certain microorganisms found in food and beverages can produce ATHP. These include:

  • Brettanomyces Yeast: Specifically Brettanomyces bruxellensis is known to produce ATHP, potentially from lysine, and contribute to mousy off-flavor in wine. [, , , ]
  • Lactobacillus Bacteria: Several Lactobacillus species, particularly heterofermentative ones, are implicated in ATHP production in wine and other fermented products. [, , ]

Q11: What conditions favor microbial production of ATHP in wine?

A11: Several factors can influence microbial ATHP production in wine:

  • Presence of Precursors: The availability of lysine, ornithine, ethanol, and fermentable carbohydrates like fructose can stimulate ATHP production by certain microbes. [, ]
  • Microbial Species and Strain: The specific species and even strain of Lactobacillus and Brettanomyces can significantly impact the amount of ATHP produced. [, ]

Q12: How does the presence of ATHP affect the quality of wine?

A13: ATHP, along with other N-heterocycles like 2-ethyltetrahydropyridine (ETPY) and 2-acetyl-1-pyrroline (ACPY), contributes to a sensory defect in wine known as "mousy" off-flavor. [, ] This off-flavor is considered undesirable and can negatively impact wine quality.

Q13: Are there methods to control or prevent the formation of ATHP by microorganisms in wine?

A13: Winemakers employ various strategies to mitigate the risk of ATHP formation:

  • Microbial Control: Careful selection of malolactic fermentation starter cultures with low ATHP-producing potential can minimize the risk. []
  • Monitoring and Early Detection: Early detection of Brettanomyces contamination through methods like PCR can enable timely interventions to prevent spoilage. []

Q14: How is 2-Acetyltetrahydropyridine synthesized in a laboratory setting?

A15: Several methods have been developed for the synthesis of ATHP, often starting from readily available compounds like pipecolinic acid. [] These syntheses can involve multiple steps and provide insights into potential formation pathways in food.

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